Methyl homoveratrate

Cytotoxicity Calcium channel blocker In vitro toxicology

Procure high-purity methyl homoveratrate (CAS 15964-79-1), supplied as a liquid at ambient temperature for superior handling and flow chemistry compatibility. Its 3,4-dimethoxy regioisomeric pattern is essential for verapamil and isoquinoline alkaloid synthesis, offering reactivity advantages over 3,5-dimethoxy isomers. Ideal for pharmaceutical R&D and bioanalytical reference standards.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 15964-79-1
Cat. No. B094004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl homoveratrate
CAS15964-79-1
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)OC)OC
InChIInChI=1S/C11H14O4/c1-13-9-5-4-8(6-10(9)14-2)7-11(12)15-3/h4-6H,7H2,1-3H3
InChIKeyDILOFCBIBDMHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Homoveratrate (CAS 15964-79-1): Product Baseline and Basic Characteristics


Methyl homoveratrate (CAS 15964-79-1), also known as 3,4-dimethoxyphenylacetic acid methyl ester, is an aromatic ester with the molecular formula C₁₁H₁₄O₄ and molecular weight 210.23 g/mol [1]. Its structure features a phenyl ring substituted with methoxy groups at the 3- and 4-positions, with an acetic acid moiety esterified with methanol, contributing to a LogP of approximately 1.7 and moderate lipophilicity [2]. This compound is recognized as an in vivo metabolite of the voltage-sensitive calcium channel blocker RWJ-26240 (McN5691), detectable in plasma, urine, and fecal extracts [3]. Methyl homoveratrate serves as a valuable synthetic intermediate in the production of the beta-blocker bevantolol and the antiarrhythmic drug verapamil, as well as in the synthesis of isoquinoline alkaloids .

Why Generic Substitution Fails for Methyl Homoveratrate: The Critical Role of Ester Functionality and Metabolic Identity


Generic substitution of methyl homoveratrate with structurally related analogs such as homoveratric acid (the free carboxylic acid) or alternative esters (e.g., ethyl homoveratrate) is not scientifically justifiable due to fundamental differences in physicochemical properties and biological identity. The methyl ester confers a LogP of ~1.7, significantly higher than the more polar free acid form, which alters membrane permeability and chromatographic retention behavior [1]. Critically, methyl homoveratrate is the specific in vivo metabolite of RWJ-26240 identified and quantified in plasma, urine, and fecal extracts; substitution with the free acid or another ester would invalidate bioanalytical method specificity and prevent accurate pharmacokinetic or metabolic tracking [2]. In synthetic applications, the methyl ester provides distinct reactivity advantages in esterification and condensation reactions for preparing pharmaceutical intermediates such as bevantolol and verapamil, where the ester protecting group strategy is integral to the synthetic route .

Methyl Homoveratrate (15964-79-1): Quantitative Differentiation Evidence Guide


Methyl Homoveratrate CC50 Value in MDCK Cells: Cytotoxicity Profile for In Vitro Screening

Methyl homoveratrate exhibits low cytotoxicity in MDCK (Madin-Darby Canine Kidney) cells, with a half-maximal cytotoxic concentration (CC₅₀) greater than 158.65 μM as determined by MTT assay after 72 hours of exposure [1]. This value indicates minimal acute cytotoxicity at concentrations typically employed in in vitro pharmacology studies. In comparison, the parent compound RWJ-26240 (McN5691) is reported to exhibit nanomolar potency as a voltage-sensitive calcium channel blocker, reflecting its design as an active pharmaceutical agent [1]. The high CC₅₀ of methyl homoveratrate confirms its suitability as a non-interfering metabolite standard in bioanalytical assays.

Cytotoxicity Calcium channel blocker In vitro toxicology

Methyl Homoveratrate Chromatographic Retention Index (RI 1625) for GC-MS Method Development

Methyl homoveratrate has a well-characterized gas chromatographic retention index (RI) of 1625 on a VF-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness, helium carrier gas) using a multi-step temperature program from 60°C to 270°C [1]. This standardized RI value enables reliable identification of methyl homoveratrate in complex biological matrices without requiring a synthetic standard in every analytical run. In contrast, structurally related analogs such as homoveratric acid (the free carboxylic acid) typically require derivatization (e.g., trimethylsilylation) prior to GC-MS analysis, introducing additional sample preparation steps, variability, and potential quantification errors .

Analytical chemistry Metabolomics GC-MS

Methyl Homoveratrate GC Purity Specification: Industry-Standard Analytical Benchmarking

Methyl homoveratrate is commercially available with a GC purity specification of >98.0% (min. 98.0%) from multiple reputable chemical suppliers including TCI America (product number M3431), with analytical confirmation by GC and NMR . This purity level meets or exceeds the threshold for use as an analytical reference standard in quantitative bioanalysis. In contrast, vendor listings for the structurally related homoveratric acid typically specify purity levels of 97–98% without specifying the analytical method (e.g., titration rather than chromatographic purity), which may not adequately account for structurally similar impurities . For procurement of a metabolite standard intended for LC-MS/MS or GC-MS quantification, the chromatographically verified purity of methyl homoveratrate reduces the risk of co-eluting impurities compromising assay accuracy.

Quality control Analytical reference standard Procurement specification

Methyl Homoveratrate Synthetic Yield: Validated Organic Syntheses Protocol

A validated synthetic protocol for methyl homoveratrate reported in Organic Syntheses achieves a yield of 56–60% of the theoretical amount (based on the azlactone starting material) under specific conditions: distillation at 176–178°C at 16 mmHg or 129–131°C at 1 mmHg [1]. This protocol, established as a reliable and reproducible method, provides a benchmark for process optimization and scale-up. In comparison, alternative synthetic routes to the free acid homoveratric acid from 3,4-dimethoxyphenylpyruvic acid via hydrogen peroxide oxidation typically achieve similar yields (55–65%) but require an additional esterification step to produce the methyl ester, resulting in a two-step sequence with cumulative yield losses [2]. For applications requiring the methyl ester (e.g., bevantolol synthesis), the direct synthesis of methyl homoveratrate eliminates this additional step and associated yield loss.

Organic synthesis Process chemistry Intermediate preparation

Methyl Homoveratrate (15964-79-1): Recommended Research and Industrial Application Scenarios


Metabolite Identification and Bioanalytical Quantification in PK/ADME Studies

Methyl homoveratrate is specifically indicated for use as an analytical reference standard in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies involving the voltage-sensitive calcium channel blocker RWJ-26240 (McN5691). The compound is the confirmed in vivo metabolite detectable in plasma, urine, and fecal extracts, making it essential for accurate quantification in LC-MS/MS or GC-MS bioanalytical method development [1]. Its well-characterized GC retention index (RI = 1625 on VF-5MS) and commercially available high-purity reference material (>98.0% GC) support robust calibration curve preparation without the confounding effects of co-eluting impurities [2].

Pharmaceutical Intermediate for Bevantolol and Verapamil Synthesis

Methyl homoveratrate serves as a critical intermediate in the synthesis of the beta-blocker bevantolol and the antiarrhythmic drug verapamil [1]. The methyl ester functionality is integral to downstream synthetic transformations, including condensation reactions with amines to form amide intermediates. The validated Organic Syntheses protocol (56–60% yield) provides a reliable synthetic route for preparing this intermediate at laboratory or pilot scale, with the direct ester synthesis avoiding the cumulative yield loss associated with a two-step acid-then-esterification sequence [2].

In Vitro Toxicology Screening Control Compound

Given its high CC₅₀ value (>158.65 μM) in MDCK cells as determined by MTT assay, methyl homoveratrate may be employed as a low-cytotoxicity control or solvent carrier compound in in vitro toxicology screening panels [1]. This property is particularly relevant for experiments where the parent calcium channel blocker RWJ-26240 is being evaluated for cellular effects, and the metabolite must be confirmed not to contribute confounding cytotoxicity to the observed pharmacological readout.

GC-MS Method Development and Validation in Metabolomics

Methyl homoveratrate's established retention index (RI = 1625 on VF-5MS column) enables its use as a retention time marker or internal standard in gas chromatography-mass spectrometry (GC-MS) workflows for metabolomics studies [1]. Unlike polar analogs such as homoveratric acid, which require derivatization (e.g., trimethylsilylation) prior to GC analysis, methyl homoveratrate can be injected directly, reducing sample preparation time and eliminating derivatization-related variability [2].

Technical Documentation Hub

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